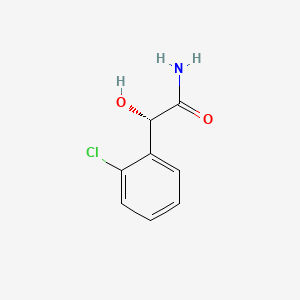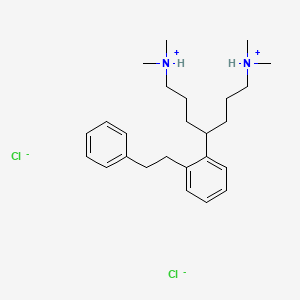
1,7-Bis(dimethylamino)-4-(2-(2-phenylethyl)phenyl)heptane dihydrochloride hemihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,7-Bis(dimethylamino)-4-(2-(2-phenylethyl)phenyl)heptane dihydrochloride hemihydrate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes dimethylamino groups and a phenylethylphenyl moiety. The dihydrochloride hemihydrate form indicates the presence of hydrochloride salts and water molecules in its crystalline structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,7-Bis(dimethylamino)-4-(2-(2-phenylethyl)phenyl)heptane dihydrochloride hemihydrate typically involves multiple steps, including the formation of intermediate compounds. The process may start with the reaction of appropriate starting materials under controlled conditions, such as temperature and pH, to form the desired product. Common reagents used in the synthesis may include dimethylamine, phenylethylphenyl derivatives, and hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1,7-Bis(dimethylamino)-4-(2-(2-phenylethyl)phenyl)heptane dihydrochloride hemihydrate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions may involve the use of reducing agents to convert the compound into reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
1,7-Bis(dimethylamino)-4-(2-(2-phenylethyl)phenyl)heptane dihydrochloride hemihydrate has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its potential therapeutic properties and effects on biological systems.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 1,7-Bis(dimethylamino)-4-(2-(2-phenylethyl)phenyl)heptane dihydrochloride hemihydrate involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,7-Bis(dimethylamino)-4-(2-(2-phenylethyl)phenyl)heptane: A similar compound without the dihydrochloride hemihydrate form.
1,7-Bis(dimethylamino)-4-(2-(2-phenylethyl)phenyl)heptane hydrochloride: A related compound with a different salt form.
Uniqueness
1,7-Bis(dimethylamino)-4-(2-(2-phenylethyl)phenyl)heptane dihydrochloride hemihydrate is unique due to its specific crystalline structure, which includes both hydrochloride salts and water molecules. This unique form may influence its solubility, stability, and interactions with other molecules, making it distinct from similar compounds.
Properties
CAS No. |
19947-09-2 |
|---|---|
Molecular Formula |
C25H40Cl2N2 |
Molecular Weight |
439.5 g/mol |
IUPAC Name |
[7-(dimethylazaniumyl)-4-[2-(2-phenylethyl)phenyl]heptyl]-dimethylazanium;dichloride |
InChI |
InChI=1S/C25H38N2.2ClH/c1-26(2)20-10-15-23(16-11-21-27(3)4)25-17-9-8-14-24(25)19-18-22-12-6-5-7-13-22;;/h5-9,12-14,17,23H,10-11,15-16,18-21H2,1-4H3;2*1H |
InChI Key |
BNUBHKKNUUTHBT-UHFFFAOYSA-N |
Canonical SMILES |
C[NH+](C)CCCC(CCC[NH+](C)C)C1=CC=CC=C1CCC2=CC=CC=C2.[Cl-].[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


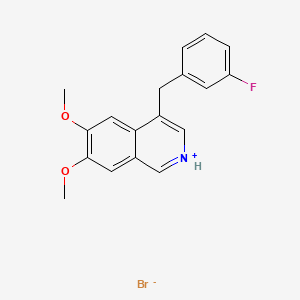
![Aluminum, tris[4-[[2-(hydroxy-kappaO)-1-naphthalenyl]azo-kappaN1]benzenesulfonato]-](/img/structure/B13737639.png)
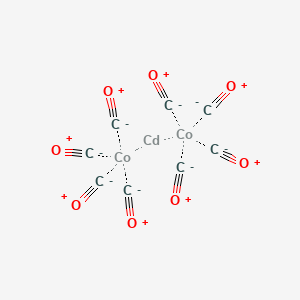
![diaminomethylidene-[(3,4,5-trimethoxybenzoyl)amino]azanium;sulfate](/img/structure/B13737649.png)
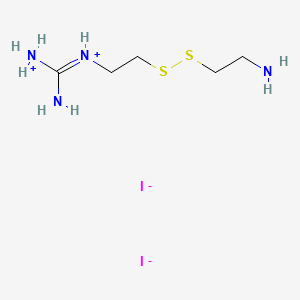
![5-Methylbicyclo[2.2.2]oct-2-ene](/img/structure/B13737677.png)
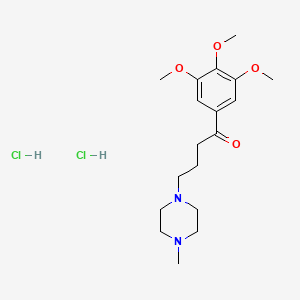
![Acetamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(2,4-dinitrophenyl)azo]-4-ethoxyphenyl]-](/img/structure/B13737689.png)




![3-[(3S,5R,10S,13R,14S,16S,17R)-14,16-dihydroxy-3-[(2R,5R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B13737718.png)
